

Eicosanedioic Acid: A Comprehensive Toxicological and Safety Profile

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Compound of Interest

Compound Name: *Eicosanedioic Acid*

Cat. No.: *B549201*

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Executive Summary

Eicosanedioic acid, a 20-carbon saturated dicarboxylic acid, presents a toxicological profile characterized by significant data gaps. While classified as a skin and eye irritant in various safety data sheets, primary study data suggests a lack of skin irritation potential. Available information on genotoxicity indicates a low concern. For other critical toxicological endpoints, including acute toxicity, repeated dose toxicity, sensitization, and carcinogenicity, there is a notable absence of direct experimental data. To address these deficiencies, this guide incorporates a read-across analysis from structurally similar long-chain dicarboxylic acids, dodecanedioic acid (DC12) and sebacic acid (DC10). This approach suggests that **eicosanedioic acid** likely possesses a low order of acute and systemic toxicity. This document provides a detailed summary of the available data, outlines standard experimental protocols, and presents logical workflows for toxicological assessment.

Toxicological Data Summary

The available toxicological data for **eicosanedioic acid** is sparse. The following tables summarize the existing information and provide read-across data from structurally similar long-chain dicarboxylic acids to address the data gaps.

Table 1: Acute Toxicity Data for **Eicosanedioic Acid** and Read-Across Analogues

Endpoint	Eicosanedioic Acid	Dodecanedioic Acid (Read-Across)	Sebacic Acid (Read-Across)
Oral LD50	No data available	> 3,000 mg/kg (rat)[1][2][3][4]	> 5,000 mg/kg (rat)[5][6][7]
Dermal LD50	No data available	> 6,000 mg/kg (rabbit)[1][3][4]	> 2,000 mg/kg (rat)[5][7]
Inhalation LC50	No data available	No data available	No data available

Table 2: Irritation and Sensitization Data for **Eicosanedioic Acid** and Read-Across Analogues

Endpoint	Eicosanedioic Acid	Dodecanedioic Acid (Read-Across)	Sebacic Acid (Read-Across)
Skin Irritation	Not irritating (rabbit) (Contradicts SDS classification of Category 2)[8][9]	Not irritating[10]	Not irritating (rabbit)[7][11]
Eye Irritation	No data available (Classified as Category 2A)[8][9]	Serious eye irritation[1][10]	Not an eye irritant[11]
Skin Sensitization	No data available	Not a sensitizer[9]	Not a sensitizer[11]

Table 3: Genotoxicity Data for **Eicosanedioic Acid** and Read-Across Analogues

Endpoint	Eicosanedioic Acid	Dodecanedioic Acid (Read-Across)	Sebacic Acid (Read-Across)
Bacterial Reverse Mutation Assay (Ames Test)	No data available	Not mutagenic[9]	Not mutagenic[12]
In vitro Chromosome Aberration	No significant increase in aberrations (CHO cells)	Not clastogenic	No data available
In vivo Micronucleus Test	No data available	Not clastogenic[9]	No data available

Table 4: Repeated Dose Toxicity Data for **Eicosanedioic Acid** and Read-Across Analogues

Endpoint	Eicosanedioic Acid	Dodecanedioic Acid (Read-Across)	Sebacic Acid (Read-Across)
NOAEL (Oral)	No data available	1000 mg/kg/day (rat, combined repeated dose/reproductive developmental screening)[6][9]	≥ 1000 mg/kg bw (rat) [12]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of toxicological studies. As specific study reports for **eicosanedioic acid** are largely unavailable, the following protocols are based on standard OECD guidelines and findings from studies on read-across analogues.

Acute Dermal Irritation/Corrosion (OECD 404)

A study on a substance purported to be **eicosanedioic acid** was conducted in accordance with OECD Test Guideline 404.

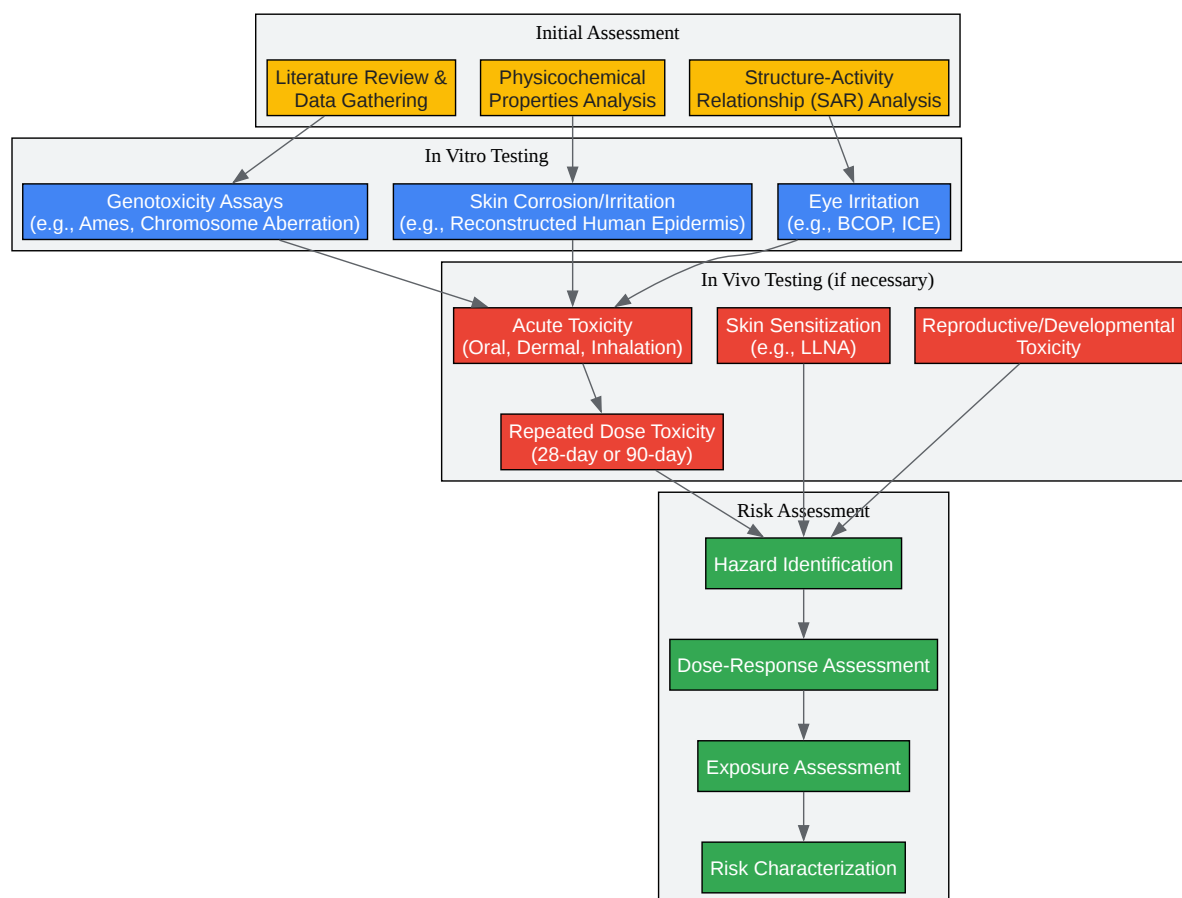
- Test System: Three young adult New Zealand White rabbits.
- Procedure: A 0.5 g sample of the test substance was applied to a small area of shaved, intact skin on each animal. The application site was covered with a semi-occlusive dressing for a 4-hour exposure period.
- Observations: The skin was examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Dermal reactions were scored according to the Draize scale.
- Results: No dermal irritation or corrosion was observed in any of the animals, resulting in a primary irritation index of 0.00.

In Vitro Chromosome Aberration Test (Similar to OECD 473)

A study, potentially on **eicosanedioic acid**, evaluated its potential to induce chromosomal aberrations in Chinese Hamster Ovary (CHO) cells.

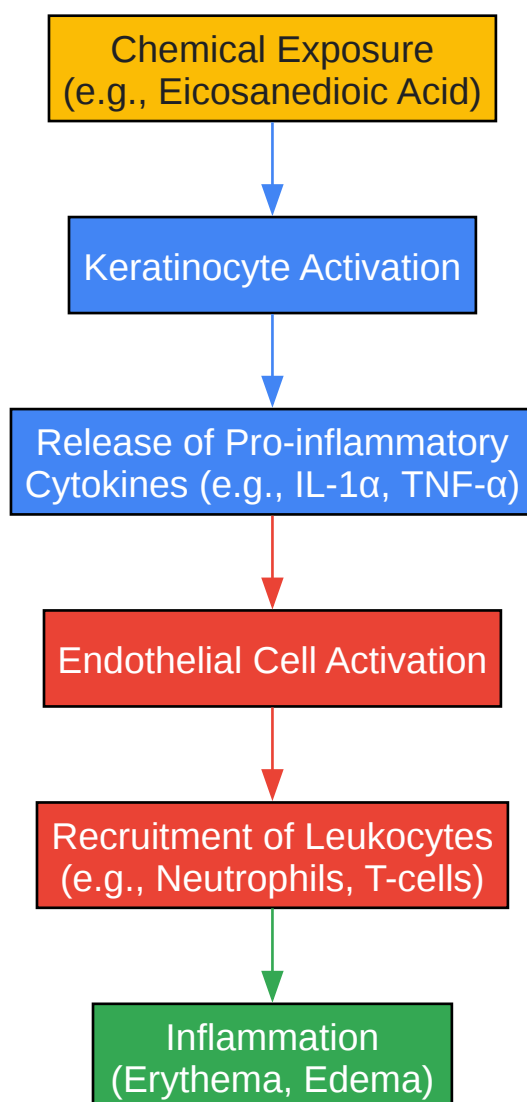
- Test System: Chinese Hamster Ovary (CHO) cells.
- Procedure: Cells were exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix). The exposure period was approximately 3 hours.
- Analysis: Metaphase cells were harvested and analyzed for structural chromosome aberrations, including chromatid and chromosome gaps, breaks, and exchanges.
- Results: No significant increase in the percentage of cells with chromosomal aberrations was observed compared to the vehicle control.

Mandatory Visualizations



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Figure 1: A logical workflow for toxicological safety assessment.



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Figure 2: A hypothetical signaling pathway for skin irritation.

Discussion and Conclusion

The toxicological profile of **eicosanedioic acid** is largely incomplete based on publicly available data. A significant finding is the discrepancy regarding its skin irritation potential. While multiple Safety Data Sheets classify it as a skin irritant (Category 2), a primary study conducted according to OECD guidelines indicates it is not irritating to the skin.[8][9] This highlights the importance of consulting primary data over summary classifications.

For other toxicological endpoints, the lack of data necessitates a read-across approach. The toxicological profiles of dodecanedioic acid and sebacic acid, which are shorter-chain

dicarboxylic acids, suggest a low order of acute toxicity via oral and dermal routes.[1][2][3][4][5][6][7] Both analogues are not skin sensitizers, and dodecanedioic acid is not genotoxic in a bacterial reverse mutation assay or an in vivo micronucleus test.[9] Repeated dose toxicity studies on these analogues show high No-Observed-Adverse-Effect-Levels (NOAELs), indicating low systemic toxicity upon repeated exposure.[6][9][12]

Based on this read-across assessment, it is plausible to infer that **eicosanedioic acid** would also exhibit a low toxicity profile. However, this is an estimation, and definitive conclusions require empirical data. The single available study on the genotoxicity of what is likely **eicosanedioic acid** suggests a lack of clastogenic potential.

In conclusion, while **eicosanedioic acid** is commercially available and used in various applications, its toxicological database is not comprehensive. The conflicting data on skin irritation warrants further investigation to resolve the classification. For a complete safety assessment, further testing, particularly for acute toxicity, eye irritation, skin sensitization, and repeated dose toxicity, following established international guidelines, is highly recommended. Researchers and drug development professionals should exercise caution and consider the existing data gaps when handling and evaluating the safety of **eicosanedioic acid**.

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